molecular formula C20H12ClFN2O2 B11456242 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11456242
M. Wt: 366.8 g/mol
InChI Key: TYWBHXAUEQWUGP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring system substituted with a 4-chlorophenyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
  • 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide stands out due to its benzoxazole ring system, which imparts unique electronic and steric properties

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C20H12ClFN2O2/c21-14-4-1-12(2-5-14)19-17-11-13(3-10-18(17)24-26-19)20(25)23-16-8-6-15(22)7-9-16/h1-11H,(H,23,25)

InChI Key

TYWBHXAUEQWUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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